4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
Overview
Description
4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is a compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound consists of a benzoic acid moiety linked to a 1,2,4-triazole ring via a methylene bridge. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable candidate for various research and industrial applications.
Mechanism of Action
Target of Action
4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid, also known as 4-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid, has been identified as a potential anticancer agent . The primary targets of this compound are the MCF-7 and HCT-116 cancer cell lines . These cell lines are commonly used in cancer research to study breast cancer and colon cancer, respectively .
Mode of Action
The compound interacts with its targets by inhibiting the proliferation of cancer cells . Some of the hybrids of this compound have shown potent inhibitory activities against the MCF-7 and HCT-116 cancer cell lines . Compounds 2 and 14, in particular, have been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .
Biochemical Pathways
The induction of apoptosis suggests that the compound may interfere with the signaling pathways that regulate cell growth and survival .
Result of Action
The compound’s action results in the inhibition of cancer cell proliferation and the induction of apoptosis in cancer cells . This leads to a decrease in the number of cancer cells and potentially slows the progression of the disease .
Biochemical Analysis
Biochemical Properties
The 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid interacts with various biomolecules in biochemical reactions. It has been found to exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . The nature of these interactions is likely due to the compound’s structure and its ability to bind to certain enzymes and proteins within the cell .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the proliferation of certain cancer cells, such as MCF-7 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids.
Attachment of the Methylene Bridge: The methylene bridge is introduced by reacting the triazole ring with formaldehyde or other methylene donors under acidic or basic conditions.
Coupling with Benzoic Acid: The final step involves coupling the triazole-methylene intermediate with benzoic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce a variety of substituted triazole compounds.
Scientific Research Applications
4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Lacks the methylene bridge, resulting in different chemical properties and reactivity.
4-(1H-1,2,3-triazol-1-ylmethyl)benzoic acid: Contains a different triazole ring, leading to variations in biological activity and applications.
Uniqueness
4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is unique due to the presence of the 1,2,4-triazole ring and the methylene bridge, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(1,2,4-triazol-1-ylmethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXUEFGFCMIONN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390254 | |
Record name | 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160388-54-5 | |
Record name | 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160388-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid a suitable ligand in the formation of coordination polymers?
A: 4-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid (hereafter referred to as "the ligand") possesses several structural features that make it an attractive building block for coordination polymers [, , ]:
Q2: How does the structure of the ligand impact the dimensionality and topology of the resulting coordination polymers?
A: Research demonstrates that subtle modifications in the ligand structure can significantly influence the final architecture of the coordination polymers formed [].
- Steric Effects: Replacing the triazole ring with a bulkier benzimidazole ring can hinder the coordination abilities of the ligand, leading to lower-dimensional structures [].
- Ligand Conformation: The ligand's flexibility allows it to adopt different conformations upon coordination, resulting in diverse network topologies. For example, the ligand can create a double-helical chain with Eu(III) ions, which then assembles into a 3D framework [].
Q3: Beyond structural diversity, are there other interesting properties observed in coordination polymers synthesized using this ligand?
A: Yes, some coordination polymers formed with this ligand exhibit notable luminescent properties []. For instance, complexes incorporating Ag(I) or Eu(III) ions have shown fluorescence in the solid state at room temperature, suggesting potential applications in areas like sensing and light-emitting materials [].
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